2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene
Overview
Description
Synthesis Analysis
The compound can be synthesized through palladium-catalyzed borylation reactions involving aryl bromides, using 2,2'-bis(1,3,2-benzodioxaborole) and pinacol as reagents under optimized conditions (Takagi & Yamakawa, 2013). This method provides a straightforward approach to accessing bis(borylated) arenes, crucial for further functionalization.
Molecular Structure Analysis
The molecular structure of related bis(dicyanomethylene)-dihydrothieno thiophenes has been elucidated using X-ray crystallography, revealing significant intermolecular interactions that contribute to its solid-state organization and potentially its electronic properties (Aso et al., 1988).
Chemical Reactions and Properties
The compound's borylated thiophene moieties serve as versatile intermediates for subsequent chemical reactions, including Suzuki coupling, facilitating the synthesis of conjugated polymers with tailored electronic properties. Its ability to participate in cross-coupling reactions makes it a valuable building block in materials science (Kawashima et al., 2013).
Scientific Research Applications
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Organic Solar Cells and Organic Field Effects Transistors
- Thiophene-containing polymers have been investigated in almost every reported application of conjugated polymers, including organic solar cells and organic field effects transistors .
- The chemistry of thiophene is well developed and understood, enabling the functionalization of the core skeleton with a range of substituents as well as the ready incorporation into polymer backbones .
- Much of the research into poly (thiophene)s has been focused upon tuning the optoelectronic properties of the conjugated backbone for particular device applications .
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Sensors and Electrochromics
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Thermoelectric Devices
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Hole Injection Layers in OLED Devices
- Many of the best performing materials for the numerous applications of conjugated polymers incorporate thiophene, from poly(3,4-ethylenedioxythiophene) (PEDOT) for use as hole injection layers in OLED devices .
- The choice of synthetic route to the chosen polymer is critical, as chemical defects introduced by synthesis can have a deleterious influence on device performance .
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Low Band Gap Copolymers for Photovoltaic Applications
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Organic Thin-Film Transistors
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Light-Absorbing Materials in Polymer Solar Cells
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Conducting Materials in Organic Electronics
- Research on conducting polymers gained great momentum in the late 1970s as a result of the pioneering work by Shirakawa, MacDiarmid, and Heeger .
- They showed that polyacetylene, which is the simplest conjugated polymer and therefore can be considered a prototype thereof, can become highly conductive through a chemical redox reaction using bromine or iodine .
- This finding prepared the ground for the development of organic electronics such as organic light-emitting diodes (OLEDs), field-effect transistors (FETs), photodiodes, and polymer solar cells (PSCs) .
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High-Volume Solution Processing of Thin Films on Flexible Substrates
- Conjugated polymers allow one to envision the possibility of high-volume solution processing of thin films on flexible substrates, by printing and coating techniques .
- This could enable fast and low-cost production of organic electronics .
- This is another reason that PSCs have been designated as a future low-cost alternative to the traditional inorganic solar cell .
Future Directions
The future directions for this compound are promising. It is being used in the synthesis of poly(phenylenevinylene) for 2D semiconducting materials . Additionally, its use in Suzuki cross-coupling reactions and amination reactions suggests potential applications in the development of new chemical compounds .
properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26B2O4S/c1-13(2)14(3,4)20-17(19-13)11-9-10-12(23-11)18-21-15(5,6)16(7,8)22-18/h9-10H,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJXAKMKFDBHHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)B3OC(C(O3)(C)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26B2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70630116 | |
Record name | 2,2'-(Thiene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70630116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene | |
CAS RN |
175361-81-6 | |
Record name | 2,2'-(Thiene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70630116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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